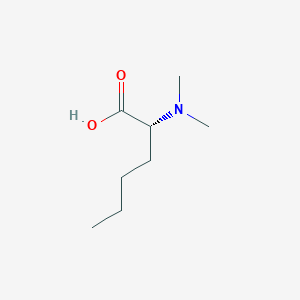
2,4,6-Trichlorobiphenyl-2',3',4',5',6'-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trichlorbiphenyl-2’,3’,4’,5’,6’-d5 ist eine polychlorierte Biphenylverbindung (PCB). PCBs sind eine Gruppe von synthetischen organischen Chemikalien, die aus Kohlenstoff-, Wasserstoff- und Chloratomen bestehen. Diese spezielle Verbindung ist eine deuterierte Form, d. h. sie enthält Deuterium, ein stabiles Isotop von Wasserstoff, das häufig in der wissenschaftlichen Forschung für die Rückverfolgung und Analyse verwendet wird .
Vorbereitungsmethoden
Die Synthese von 2,4,6-Trichlorbiphenyl-2’,3’,4’,5’,6’-d5 beinhaltet typischerweise die Chlorierung von Biphenylverbindungen. Die Reaktionsbedingungen erfordern häufig einen Katalysator und eine kontrollierte Temperatur, um eine selektive Chlorierung an den gewünschten Positionen zu gewährleisten. Industrielle Produktionsverfahren können die Verwendung der elektrophilen Chlorierung von Biphenyl unter bestimmten Bedingungen umfassen, um das gewünschte Substitutionsschema zu erreichen .
Chemische Reaktionsanalyse
2,4,6-Trichlorbiphenyl-2’,3’,4’,5’,6’-d5 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann durch Hydroxylradikale oxidiert werden, was zur Bildung von hydroxylierten Derivaten führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: Halogensubstitutionsreaktionen können auftreten, wobei Chloratome unter bestimmten Bedingungen durch andere Halogene oder funktionelle Gruppen ersetzt werden.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise führt die Oxidation typischerweise zu hydroxylierten PCBs, während die Substitution verschiedene halogenierte Biphenyle liefern kann .
Wissenschaftliche Forschungsanwendungen
2,4,6-Trichlorbiphenyl-2’,3’,4’,5’,6’-d5 hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Als Referenzstandard in der analytischen Chemie für die Untersuchung von PCBs und ihrer Umweltauswirkungen verwendet.
Biologie: Wird in Studien eingesetzt, um die biologischen Wirkungen und Abbauwege von PCBs zu verstehen.
Medizin: Wird in pharmakokinetischen Studien verwendet, um die Verteilung und den Metabolismus von PCBs in biologischen Systemen zu verfolgen.
Industrie: Angewendet bei der Entwicklung von Materialien und Prozessen, die stabile Isotope für die Rückverfolgung und Analyse benötigen
Wirkmechanismus
Der Wirkmechanismus von 2,4,6-Trichlorbiphenyl-2’,3’,4’,5’,6’-d5 beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Wegen. In der Atmosphäre reagiert es mit Hydroxylradikalen unter Bildung von PCB-OH-Addukten, die weiter mit Sauerstoff reagieren können, um Peroxyradikal-Zwischenprodukte zu erzeugen. Diese Zwischenprodukte können cyclisieren, um bicyclische Radikale zu bilden, was zu weiteren Reaktionen wie Sauerstoffaddition, Stickstoffoxidaddition und Benzolringbruch führt .
Analyse Chemischer Reaktionen
2,4,6-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized by hydroxyl radicals, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation typically results in hydroxylated PCBs, while substitution can yield various halogenated biphenyls .
Wissenschaftliche Forschungsanwendungen
2,4,6-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of PCBs and their environmental impact.
Biology: Employed in studies to understand the biological effects and degradation pathways of PCBs.
Medicine: Utilized in pharmacokinetic studies to trace the distribution and metabolism of PCBs in biological systems.
Industry: Applied in the development of materials and processes that require stable isotopes for tracing and analysis
Wirkmechanismus
The mechanism of action of 2,4,6-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with various molecular targets and pathways. In the atmosphere, it reacts with hydroxyl radicals to form PCB-OH adducts, which can further react with oxygen to produce peroxy radical intermediates. These intermediates can cyclize to form bicyclic radicals, leading to further reactions such as oxygen addition, nitrogen oxide addition, and benzene ring breaking .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trichlorbiphenyl-2’,3’,4’,5’,6’-d5 kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
2,4,4’-Trichlorbiphenyl-2’,3’,5’,6’-d4: Ein weiteres deuteriertes PCB, das für ähnliche Forschungszwecke verwendet wird.
2,3,4-Trichlorbiphenyl-2’,3’,4’,5’,6’-d5: Unterscheidet sich in der Position der Chloratome, was seine Reaktivität und Anwendung beeinflusst.
2,4’,5-Trichlorbiphenyl: Ein nicht-deuteriertes PCB mit unterschiedlichen Substitutionsschemata, das in Umwelt- und toxikologischen Studien verwendet wird.
Die Einzigartigkeit von 2,4,6-Trichlorbiphenyl-2’,3’,4’,5’,6’-d5 liegt in seinem spezifischen Chlorierungsmuster und dem Vorhandensein von Deuterium, was es für präzise analytische und Rückverfolgungsstudien wertvoll macht.
Eigenschaften
Molekularformel |
C12H7Cl3 |
|---|---|
Molekulargewicht |
262.6 g/mol |
IUPAC-Name |
1,2,3,4,5-pentadeuterio-6-(2,4,6-trichlorophenyl)benzene |
InChI |
InChI=1S/C12H7Cl3/c13-9-6-10(14)12(11(15)7-9)8-4-2-1-3-5-8/h1-7H/i1D,2D,3D,4D,5D |
InChI-Schlüssel |
MTLMVEWEYZFYTH-RALIUCGRSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C=C(C=C2Cl)Cl)Cl)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-tert-butyl N-{[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl}carbamate](/img/structure/B12313971.png)
![6-methyl-N-(6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-ylmethyl)pyridazin-3-amine](/img/structure/B12313973.png)
![rac-[(3R,4R)-4-methylpyrrolidin-3-yl]methanesulfonamide hydrochloride, trans](/img/structure/B12313981.png)

![3-[(2-Methyl-1H-imidazol-1-YL)methyl]aniline](/img/structure/B12313993.png)
![rac-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]methanesulfonyl chloride, trans](/img/structure/B12313996.png)
![2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid](/img/structure/B12313997.png)
![N-[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]anilinium bromide](/img/structure/B12314005.png)
![tert-butyl N-{[3,4-dimethylpyrrolidin-3-yl]methyl}carbamate, trans](/img/structure/B12314011.png)
![4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid](/img/structure/B12314017.png)


![(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol](/img/structure/B12314039.png)

